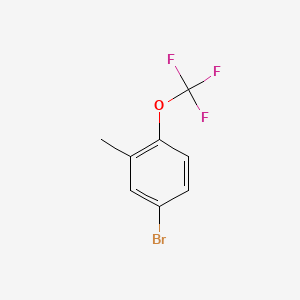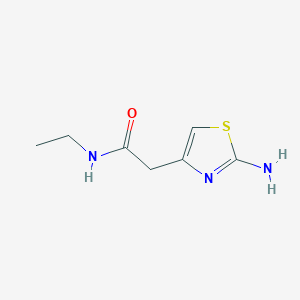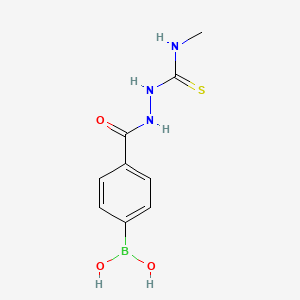
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Applications
Antimalarial Activity : Compounds derived from similar structures have shown potential as antimalarial agents. The reduction of azomethine bonds in thiosemicarbazones, followed by modifications, led to derivatives with increased antimalarial activity, though accompanied by heightened toxicity (Klayman et al., 1983).
Antioxidant Activity : New compounds synthesized from hydrazinecarbothioamide demonstrated significant antioxidant activity. This research outlines the synthesis process and evaluates the antioxidant properties using the DPPH method, highlighting the potential of these compounds in mitigating oxidative stress (Ștefania-Felicia Bărbuceanu et al., 2014).
Anticancer Properties : Studies have indicated the cytotoxic potential of certain complexes derived from thiosemicarbazones against various cancer cell lines. This research emphasizes the synthesis, structural elucidation, and in vitro cytotoxicity evaluation, suggesting their application in cancer treatment (M. Muralisankar et al., 2016).
Materials Science and Corrosion Inhibition
Corrosion Inhibition : Thiosemicarbazide derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting steel surfaces from corrosion, through adsorption and formation of protective layers, has been documented, offering insights into their practical applications in industrial settings (E. Ebenso et al., 2010).
Electrochemical Applications : Boron-doped materials, including diamond thin-film electrodes, have been investigated for their electrochemical properties. These studies reveal the potential of boron-containing compounds in enhancing electrochemical responses, which can be leveraged in sensors and other electronic devices (Granger et al., 2000).
Propriétés
IUPAC Name |
[4-[(methylcarbamothioylamino)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BN3O3S/c1-11-9(17)13-12-8(14)6-2-4-7(5-3-6)10(15)16/h2-5,15-16H,1H3,(H,12,14)(H2,11,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSXNKYLPSMHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NNC(=S)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657073 | |
| Record name | {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Methylcarbamothioyl)hydrazinecarbonyl)phenyl)boronic acid | |
CAS RN |
957060-78-5 | |
| Record name | {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



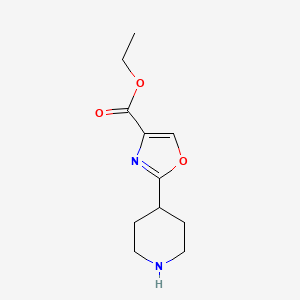
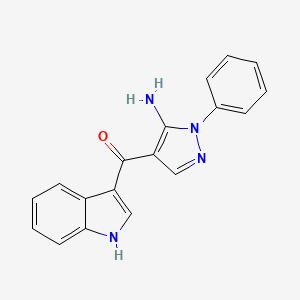
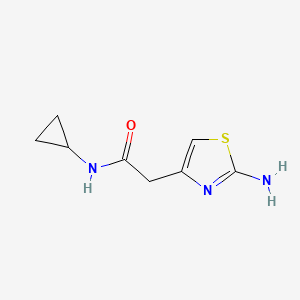
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
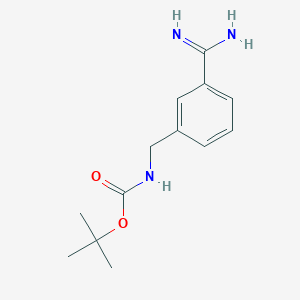
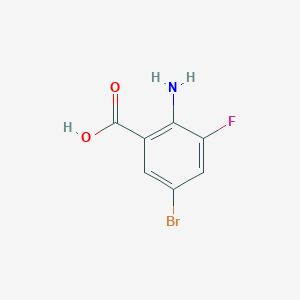
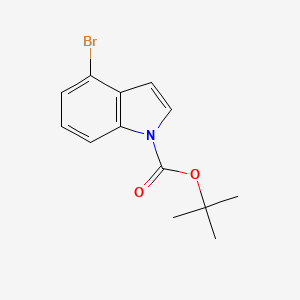
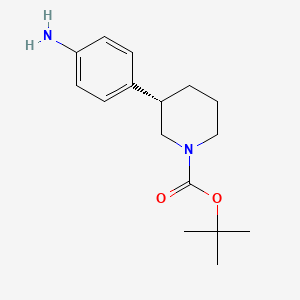
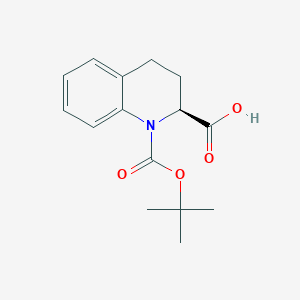
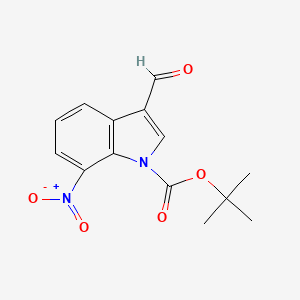
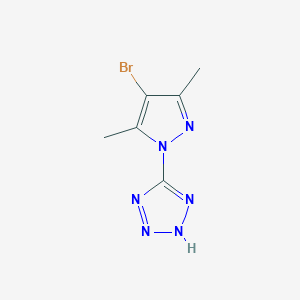
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)
